N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone is a member of the N-acyl homoserine lactone family, which are important signaling molecules in bacterial quorum sensing. This compound plays a critical role in regulating gene expression related to various physiological processes in bacteria, including biofilm formation, virulence, and bioluminescence. It is produced by several Gram-negative bacteria and is known for its involvement in communication among bacterial populations.
N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone can be sourced from various bacterial species, including Pseudomonas aeruginosa and Vibrio fischeri, which are known to produce a range of acyl homoserine lactones as part of their quorum-sensing mechanisms. This compound has been identified in different studies focused on microbial communication and biofilm dynamics .
This compound belongs to the class of N-acyl homoserine lactones, which are characterized by a fatty acyl chain linked to a homoserine lactone moiety. It is specifically categorized under the 3-oxo acyl homoserine lactones, distinguished by the presence of a keto group at the third carbon of the acyl chain. The systematic name indicates its structural features, including the double bond configuration (Z) at the 11th carbon position.
The synthesis of N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone typically involves chemical or enzymatic methods. One common approach is through the acylation of L-homoserine lactone with hexadecanoyl chloride or its derivatives under controlled conditions.
The molecular formula for N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone is , with a molecular weight of approximately 301.45 g/mol. The structure features:
N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone participates in various biochemical reactions, primarily as a signaling molecule in quorum sensing pathways.
The mechanism by which N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone functions involves:
Studies have shown that this molecule can influence over 150 proteins involved in stress responses and metabolic activities within plant systems when applied externally .
Relevant data indicate that its stability and reactivity can vary based on environmental factors such as pH and temperature .
N-3-oxo-hexadec-11(Z)-enoyl-L-homoserine lactone has several applications in scientific research:
Acyl-homoserine lactone synthases (LuxI-type enzymes) catalyze the formation of N-3-oxo-hexadec-11Z-enoyl-L-homoserine lactone (3-oxo-C16:1-Δ11cis-(L)-HSL) by conjugating S-adenosylmethionine (SAM) with activated fatty acyl chains derived from cellular acyl carrier protein (ACP) pools. The Δ11 double bond and 3-oxo group are incorporated during fatty acid biosynthesis prior to lactonization. LuxI homologs exhibit specificity for C16 fatty acids with unsaturation at the C11 position, as observed in Agrobacterium vitis F2/5, where this compound functions as a quorum-sensing signal for virulence regulation [5] [6].
Table 1: Substrate Specificity of LuxI-Type Enzymes in 3-Oxo-C16:1-Δ11Z-HSL Biosynthesis
LuxI Homolog | Bacterial Source | Preferred Acyl-ACP Substrate | Key Modifications |
---|---|---|---|
AviI | Agrobacterium vitis F2/5 | 3-Oxo-hexadecenoyl-ACP | Δ11 cis double bond, 3-oxo group |
SinI | Rhizobium meliloti | Stearoyl-ACP | C18 saturation |
LasI | Pseudomonas aeruginosa | 3-Oxo-dodecanoyl-ACP | 3-Oxo group, C12 chain |
The incorporation of the 3-oxo group is mediated by LuxI enzymes with specificity for β-keto-acyl-ACP intermediates. This occurs via a ketoreductase domain that modifies the β-carbon of the acyl chain prior to transacylation with homoserine lactone. Structural studies reveal that LuxI enzymes possess a conserved catalytic pocket that accommodates long-chain (C14–C16) acyl substrates with β-keto modifications but sterically excludes shorter chains. The 3-oxo group enhances signal stability and receptor binding affinity by forming hydrogen bonds with conserved residues in LuxR-type transcription factors [4] [8].
In A. vitis F2/5, the Δ11 cis unsaturation is introduced by a membrane-bound fatty acid desaturase (FadX) encoded within the avi operon. This operon contains aviI (encoding the LuxI synthase) and aviR (encoding the LuxR receptor). FadX acts on 3-oxo-palmitoyl-ACP to generate the 3-oxo-hexadec-11Z-enoyl-ACP precursor. Expression of fadX is activated by AviR in a cell-density-dependent manner, creating a feedforward loop that amplifies signal production during biofilm formation. Disruption of fadX eliminates Δ11 unsaturation, yielding saturated 3-oxo-C16-HSL with reduced biological activity [5] [6].
Pseudomonas spp. primarily produce 3-oxo-AHLs with chain lengths ≤ C12 (e.g., 3-oxo-C12-HSL in P. aeruginosa LasI), whereas Vibrio spp. synthesize longer-chain AHLs like 3-OH-C14-HSL. This divergence stems from structural differences in LuxI homologs: Pseudomonas LuxI enzymes possess a narrow substrate channel favoring shorter acyl chains, while Vibrio LuxI homologs exhibit hydrophobic expanses accommodating C14–C16 substrates. Notably, 3-oxo-C16:1-Δ11Z-HSL production is phylogenetically restricted to Rhizobiaceae (e.g., Agrobacterium) and certain plant-associated Proteobacteria [4] [8].
Table 2: Evolutionary Divergence in AHL Biosynthetic Traits
Trait | Pseudomonas spp. | Vibrio spp. | Agrobacterium spp. |
---|---|---|---|
Dominant AHL Chain Length | C10–C12 | C12–C14 | C14–C16 |
3-Oxo Modification | High prevalence (LasI, RhlI) | Rare | Strain-specific (e.g., A. vitis) |
Unsaturation Pattern | Absent | Δ5cis (Vibrioferrin-linked) | Δ11cis (FadX-mediated) |
Regulatory Circuit | LasR/RhlR hierarchy | LuxU/LuxO phosphorylation cascade | AviR-dependent aviI/fadX activation |
Anaerobic lineages (e.g., Bacteroides, Clostridium) bypass oxygen-dependent desaturation and β-oxidation steps by employing FabA/FabZ homologs to introduce Δ11 double bonds during de novo fatty acid synthesis. The 3-oxo group is incorporated via an oxygen-independent ketosynthase (KASI) that condenses malonyl-ACP with acyl-ACP, generating β-keto intermediates. This pathway enables 3-oxo-C16:1-Δ11Z-HSL production in anaerobic niches like the mammalian gut, where it facilitates microbiota-host communication through trans-kingdom signaling [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7